molecular formula C26H23F2N3O2S B2724902 6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 866846-25-5

6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2724902
CAS No.: 866846-25-5
M. Wt: 479.55
InChI Key: XKOMMPYTPCLFIN-UHFFFAOYSA-N
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Description

6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is a synthetic organic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity and are widely used in medicinal chemistry. This compound features a quinoline core with fluorine and tosyl substituents, enhancing its biological activity and stability.

Mechanism of Action

Target of Action

The primary targets of 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline are bacterial DNA gyrases . These enzymes are essential for bacterial DNA replication, transcription, and repair . By targeting these enzymes, 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline can inhibit bacterial growth and proliferation .

Mode of Action

6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline interacts with its targets, the bacterial DNA gyrases, by binding to their active sites . This binding inhibits the supercoiling activity of these enzymes, which is crucial for DNA replication and transcription . As a result, the bacterial DNA becomes destabilized, leading to the cessation of bacterial growth and proliferation .

Biochemical Pathways

The action of 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA gyrase, the supercoiling of bacterial DNA is disrupted, which in turn affects the downstream processes of DNA replication and transcription . This leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Similar compounds, such as fluoroquinolones, are known to have good bioavailability and are well distributed throughout the body

Result of Action

The molecular and cellular effects of the action of 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline result in the inhibition of bacterial growth and proliferation . By disrupting the supercoiling of bacterial DNA, this compound inhibits the processes of DNA replication and transcription, leading to the cessation of bacterial growth .

Action Environment

The action, efficacy, and stability of 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and affect its action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with ketones or aldehydes under acidic conditions.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated quinoline with 4-(4-fluorophenyl)piperazine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations are made to improve yield, reduce costs, and ensure safety. Continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline core and piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated quinolines with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential antibacterial and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Norfloxacin: A fluoroquinolone with a simpler structure and slightly different activity spectrum.

    Ofloxacin: A fluoroquinolone with a chiral center, leading to different enantiomers with varying activities.

Uniqueness

6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to its specific substituents, which enhance its stability and biological activity compared to other fluoroquinolones. The presence of the tosyl group also provides additional sites for further chemical modifications, making it a versatile compound for drug development.

Properties

IUPAC Name

6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O2S/c1-18-2-9-22(10-3-18)34(32,33)25-17-29-24-11-6-20(28)16-23(24)26(25)31-14-12-30(13-15-31)21-7-4-19(27)5-8-21/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOMMPYTPCLFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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